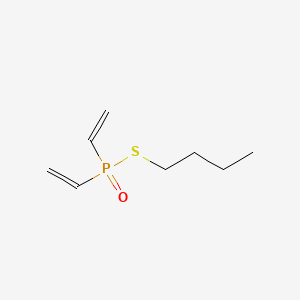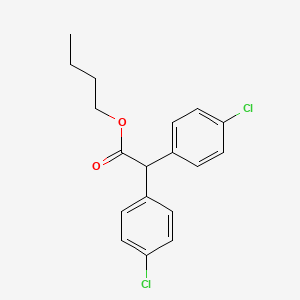![molecular formula C22H14O6 B14656595 1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] CAS No. 53831-49-5](/img/structure/B14656595.png)
1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] is a complex organic compound characterized by the presence of two hydroxyphenyl groups attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] typically involves the reaction of 1,3-phenylenediamine with 4-hydroxybenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions using sodium borohydride can convert the ethanone groups to alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Similar structure but with different substituents.
Bisphenol S: Contains sulfone groups instead of ethanone.
Bisphenol F: Features a different aromatic backbone.
Propiedades
Número CAS |
53831-49-5 |
|---|---|
Fórmula molecular |
C22H14O6 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-2-[3-[2-(4-hydroxyphenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C22H14O6/c23-17-8-4-13(5-9-17)19(25)21(27)15-2-1-3-16(12-15)22(28)20(26)14-6-10-18(24)11-7-14/h1-12,23-24H |
Clave InChI |
UWQUWQZWCILZTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)C(=O)C2=CC=C(C=C2)O)C(=O)C(=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


stannane](/img/structure/B14656516.png)
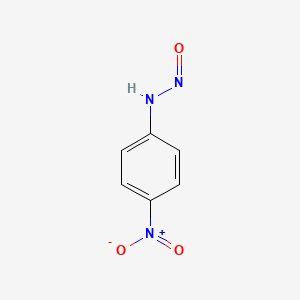
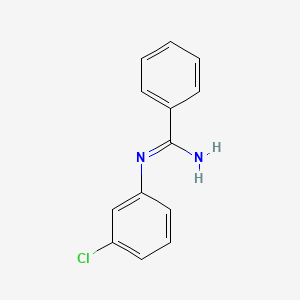
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)



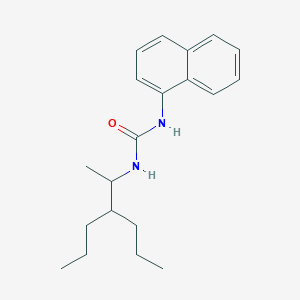
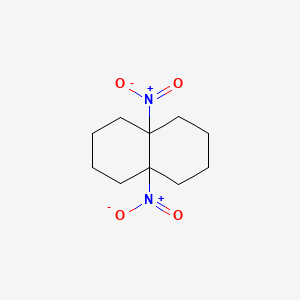
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
